Azddmec
Vue d'ensemble
Description
Applications De Recherche Scientifique
La 3’-azido-2’,3’-didésoxy-5-méthylcytidine a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme outil pour étudier les analogues nucléosidiques et leurs interactions avec les enzymes.
Biologie : Employée dans la recherche sur les mécanismes de réplication virale, en particulier le VIH-1.
Médecine : Étudiée pour son potentiel en tant qu'agent antiviral dans le traitement des infections à VIH.
Industrie : Utilisée dans le développement de médicaments antiviraux et d'agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action de la 3’-azido-2’,3’-didésoxy-5-méthylcytidine implique son incorporation dans l'ADN viral par l'enzyme transcriptase inverse du VIH-1. Une fois incorporé, il agit comme un terminateur de chaîne, empêchant l'élongation ultérieure de l'ADN viral et inhibant ainsi la réplication virale . Les cibles moléculaires comprennent l'enzyme transcriptase inverse et la voie de synthèse de l'ADN viral.
Mécanisme D'action
Target of Action
Azddmec, also known as CS-92, is a potent, selective, and orally active inhibitor of HIV-1 reverse transcriptase and HIV-1 replication . It has been shown to be effective against HIV-1 in human PBM cells and HIV-1-infected human macrophages . Additionally, this compound emerged as a potent inhibitor of hepatitis B virus DNA polymerase .
Mode of Action
This compound interacts with its targets, primarily the HIV-1 reverse transcriptase, to inhibit the replication of the virus. The interaction of the 5’-triphosphate of this compound with HIV-1 reverse transcriptase indicated competitive inhibition . This means that this compound competes with the natural substrate of the enzyme, leading to a decrease in the enzyme’s activity and thus inhibiting the replication of the virus.
Biochemical Pathways
By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, a crucial step in the replication of HIV-1 . Similarly, by inhibiting the hepatitis B virus DNA polymerase, this compound likely disrupts the replication of the hepatitis B virus .
Pharmacokinetics
The pharmacokinetics of this compound were characterized following intravenous and oral administration of the compound to male rhesus monkeys . This compound concentrations in serum declined rapidly in a biexponential fashion with the terminal half-life ranging from 0.5 to 1.3 hr . Renal excretion of unchanged nucleoside and metabolic deamination yielding AZT were the primary routes of this compound clearance . The first-order oral absorption rate constant was 0.53 +/- 0.56 hr-1, and oral bioavailability was 26 +/- 13% . This suggests that the rate of absorption of this compound after oral administration was variable, and oral bioavailability was incomplete .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 and hepatitis B virus replication. By inhibiting key enzymes involved in the replication of these viruses, this compound can effectively reduce the viral load in infected individuals .
Analyse Biochimique
Biochemical Properties
Azddmec is a potent inhibitor of HIV-1 reverse transcriptase and HIV-1 replication . It interacts with the HIV-1 reverse transcriptase enzyme, inhibiting its function and thereby preventing the replication of the virus . This compound also emerged as a potent inhibitor of hepatitis B virus DNA polymerase .
Cellular Effects
In HIV-1-infected human PBM cells and HIV-1-infected human macrophages, this compound has shown significant antiviral activity. The EC50 values of this compound are 9 nM and 6 nM, respectively . This suggests that this compound has a strong influence on cellular function, particularly in the context of viral infection.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the HIV-1 reverse transcriptase enzyme . By inhibiting this enzyme, this compound prevents the replication of the virus, thereby exerting its antiviral effects .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound were characterized following intravenous and oral administration of the compound to male rhesus monkeys . This compound concentrations in serum declined rapidly in a biexponential fashion with the terminal half-life ranging from 0.5 to 1.3 hr .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 3’-azido-2’,3’-didésoxy-5-méthylcytidine implique plusieurs étapes, en commençant par les précurseurs nucléosidiques appropriés. Les étapes clés comprennent l'introduction du groupe azido en position 3’ et du groupe méthyle en position 5’. Les conditions de réaction impliquent généralement l'utilisation d'azidotriméthylsilane et d'une base appropriée pour faciliter le processus d'azidation.
Méthodes de production industrielle : La production industrielle de la 3’-azido-2’,3’-didésoxy-5-méthylcytidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de purification avancées telles que la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions : La 3’-azido-2’,3’-didésoxy-5-méthylcytidine subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe azido peut participer à des réactions de substitution nucléophile.
Réactions de réduction : Le groupe azido peut être réduit en amine dans des conditions appropriées.
Réactifs et conditions courants :
Azidation : Azidotriméthylsilane et une base telle que la triéthylamine.
Réduction : Hydrogène gazeux en présence d'un catalyseur au palladium.
Principaux produits :
Produits de substitution : Selon le nucléophile utilisé, divers dérivés substitués peuvent être formés.
Produits de réduction : Le dérivé amine primaire du composé.
Comparaison Avec Des Composés Similaires
Composés similaires :
3’-azido-3’-désoxythymidine (AZT) : Un autre analogue nucléosidique ayant un mécanisme d'action similaire.
2’,3’-Didésoxyinosine (ddI) : Un analogue nucléosidique utilisé dans le traitement des infections à VIH.
Unicité : La 3’-azido-2’,3’-didésoxy-5-méthylcytidine est unique en raison de ses modifications structurales spécifiques, qui confèrent une sélectivité et une puissance accrues contre la transcriptase inverse du VIH-1. Son groupe azido en position 3’ et son groupe méthyle en position 5’ le distinguent des autres analogues nucléosidiques, offrant un mécanisme d'action distinct et un profil thérapeutique unique.
Propriétés
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDAHQGNUAEBC-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236164 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87190-79-2 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is AzddMeC (CS-92) and how does it work?
A1: 3′-Azido-2′,3′-dideoxy-5-methylcytidine, also known as this compound or CS-92 (and sometimes abbreviated as AZ-dCMe), is a nucleoside analog with potent antiviral activity against human immunodeficiency virus (HIV). It exhibits structural similarities to both 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC). this compound acts by inhibiting the reverse transcriptase enzyme crucial for HIV replication. []
Q2: How does this compound interact with HIV reverse transcriptase?
A2: The 5'-triphosphate form of this compound (this compound-TP) competitively inhibits HIV-1 reverse transcriptase. It exhibits a significantly higher affinity for the enzyme compared to ddCTP, with an inhibition constant (Kis) of 0.0093 μM. [] This interaction disrupts the viral DNA synthesis process, ultimately halting HIV replication. []
Q3: Is this compound effective against both HIV-1 and HIV-2?
A3: Yes, research indicates that this compound demonstrates effectiveness against both HIV-1 and HIV-2 in lymphocytes. []
Q4: How does the antiviral activity of this compound compare to AZT?
A4: While both compounds exhibit anti-HIV activity, in vitro studies suggest that this compound might be less effective than AZT in certain cell lines. This difference is potentially attributed to the poorer conversion of this compound to its active 5'-triphosphate form compared to AZT. []
Q5: What is the mechanism behind this compound's selectivity for HIV?
A5: this compound-TP exhibits a significantly higher affinity for HIV-1 reverse transcriptase compared to cellular DNA polymerase alpha, showing a 6000-fold lower concentration needed for similar inhibition. This selectivity profile suggests a promising therapeutic window for targeting HIV replication with minimal impact on host cell processes. []
Q6: How does this compound behave in different animal models?
A6: Pharmacokinetic studies reveal differences in this compound metabolism between rats and rhesus monkeys. While rats do not metabolize this compound to AZT, rhesus monkeys show detectable levels of a metabolite with characteristics similar to AZT. []
Q7: What is the pharmacokinetic profile of this compound?
A7: this compound exhibits a short half-life, ranging from 0.5 to 1.3 hours in rhesus monkeys and around 2.5 hours in rats. [, ] It demonstrates extravascular distribution, and its primary clearance routes include renal excretion of the unchanged drug and metabolic deamination to AZT (in some species). []
Q8: How bioavailable is this compound after oral administration?
A8: Oral bioavailability of this compound is incomplete and somewhat variable. In rhesus monkeys, it reaches approximately 21%. The rate of absorption after oral administration also displays variability. []
Q9: What is the significance of the N4 position in this compound derivatives?
A10: Modifications at the N4 position of this compound significantly impact its anti-HIV activity. Studies show that N4-phenylamino and N4-dimethylamino analogues exhibit potent anti-HIV activity comparable to AZT. [] This highlights the importance of the N4 position in the structure-activity relationship of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.